TAM470

ADC Payload Drug Resistance P-glycoprotein

Procure TAM470 for ADC programs targeting resistant solid tumors. This tubulysin analog uniquely overcomes P-gp-mediated efflux and achieves 100% TGI in PDX models resistant to PD-1 blockade. A differentiated payload for FAP-targeting ADCs, validated in preclinical pancreatic, gastric, and lung cancer models.

Molecular Formula C41H67N7O6S
Molecular Weight 786.1 g/mol
Cat. No. B12407095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTAM470
Molecular FormulaC41H67N7O6S
Molecular Weight786.1 g/mol
Structural Identifiers
SMILESCCCN(C(CC(C1=NC(=CS1)C(=O)NC(CC2=CC=C(C=C2)O)CC(C)C(=O)NN)OCCC)C(C)C)C(=O)C(C(C)CC)NC(=O)C3CCCCN3C
InChIInChI=1S/C41H67N7O6S/c1-9-19-48(41(53)36(27(6)11-3)45-39(52)33-14-12-13-20-47(33)8)34(26(4)5)24-35(54-21-10-2)40-44-32(25-55-40)38(51)43-30(22-28(7)37(50)46-42)23-29-15-17-31(49)18-16-29/h15-18,25-28,30,33-36,49H,9-14,19-24,42H2,1-8H3,(H,43,51)(H,45,52)(H,46,50)/t27-,28-,30+,33+,34+,35+,36-/m0/s1
InChIKeyWZNRAPVOSYSOAK-WPIAVMABSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(2R,4S)-5-hydrazinyl-1-(4-hydroxyphenyl)-4-methyl-5-oxopentan-2-yl]-2-[(1R,3R)-4-methyl-3-[[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]-propylamino]-1-propoxypentyl]-1,3-thiazole-4-carboxamide (TAM470) Product Evidence & Procurement Guide


N-[(2R,4S)-5-hydrazinyl-1-(4-hydroxyphenyl)-4-methyl-5-oxopentan-2-yl]-2-[(1R,3R)-4-methyl-3-[[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]-propylamino]-1-propoxypentyl]-1,3-thiazole-4-carboxamide, also known as TAM470 or CAS 1802498-63-0, is a novel tubulysin analog and potent cytolysin. It functions as a microtubule/tubulin inhibitor, disrupting tubulin polymerization and microtubule depolymerization [1]. Its primary application is as a cytotoxic payload in the synthesis of antibody-drug conjugates (ADCs), most notably the clinical-stage, first-in-class, FAP-targeting ADC OMTX705 [2].

N-[(2R,4S)-5-hydrazinyl-1-(4-hydroxyphenyl)-4-methyl-5-oxopentan-2-yl]-2-[(1R,3R)-4-methyl-3-[[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]-propylamino]-1-propoxypentyl]-1,3-thiazole-4-carboxamide (TAM470) Procurement Considerations: Why In-Class Substitution is High-Risk


Generic substitution among tubulin-binding ADC payloads is a high-risk strategy due to profound differences in potency, resistance profile, and therapeutic index. TAM470 is not a simple analog of widely used payloads like MMAE or DM1. It demonstrates a unique ability to overcome common resistance mechanisms, such as P-glycoprotein (P-gp) efflux, and exhibits a different spectrum of in vivo efficacy in preclinical tumor models [1]. Furthermore, the performance of TAM470 is tightly linked to its specific conjugation and the resultant ADC (e.g., OMTX705). Substituting TAM470 with another cytolysin would result in an ADC with unpredictable potency, safety, and efficacy, as evidenced by direct comparisons where TAM470-based ADCs outperformed those using other advanced payloads [1]. The following section provides the quantitative evidence required for rigorous scientific selection and procurement.

N-[(2R,4S)-5-hydrazinyl-1-(4-hydroxyphenyl)-4-methyl-5-oxopentan-2-yl]-2-[(1R,3R)-4-methyl-3-[[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]-propylamino]-1-propoxypentyl]-1,3-thiazole-4-carboxamide (TAM470) Evidence-Based Differentiation Guide


Comparative Cytotoxicity: Superior Potency in Drug-Resistant Models vs. MMAE

In comparative cytotoxicity assays, the OMTX705 ADC (which utilizes TAM470 as its payload) demonstrates enhanced cell-killing activity compared to an MMAE-based ADC. This advantage is particularly pronounced in cells with high expression of the multidrug resistance protein P-glycoprotein (P-gp), a common cause of treatment failure [1]. This provides a significant differentiator over the widely used auristatin class of payloads.

ADC Payload Drug Resistance P-glycoprotein Tubulin Inhibitor

Comparative ADC Efficacy: Superior Tumor Inhibition vs. Deruxtecan-Based ADC

In a head-to-head comparison in preclinical pancreatic cancer models, the TAM470-based ADC (OMTX705) displayed superiority over another FAP-targeted ADC bearing a deruxtecan payload [1]. Deruxtecan is a highly potent topoisomerase I inhibitor payload used in several approved ADCs, making this a benchmark comparison.

ADC Efficacy Tumor Stroma Targeting Pancreatic Cancer FAP

Potent In Vivo Efficacy: 100% Tumor Growth Inhibition in Multiple Resistant PDX Models

The TAM470-based ADC, OMTX705, as a single agent, achieved 100% tumor growth inhibition (TGI) and induced tumor regressions in a panel of patient-derived xenograft (PDX) models representing pancreatic, gastric, ovarian, triple-negative breast, and lung cancers, including models resistant to chemotherapy and pembrolizumab (anti-PD-1) [1]. This represents a class-leading level of preclinical activity.

ADC Efficacy Chemotherapy Resistance Immunotherapy Resistance PDX Model

Mechanism of Action: Inhibition of Tubulin Polymerization and Depolymerization

TAM470 is a novel cytolysin derived from the naturally occurring tubulysins A and B. It exerts its cytotoxic effect by binding to β-tubulin and disrupting the α-β heterodimer structure, thereby inhibiting both tubulin polymerization and microtubule depolymerization [1]. This dual inhibitory mechanism is a key feature of the tubulysin class and differentiates it from agents that only affect polymerization (e.g., taxanes) or depolymerization (e.g., vinca alkaloids).

Mechanism of Action Tubulin Microtubule Cytolysin

N-[(2R,4S)-5-hydrazinyl-1-(4-hydroxyphenyl)-4-methyl-5-oxopentan-2-yl]-2-[(1R,3R)-4-methyl-3-[[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]-propylamino]-1-propoxypentyl]-1,3-thiazole-4-carboxamide (TAM470) Optimal Application Scenarios


Development of Next-Generation ADCs for Chemotherapy- and Immunotherapy-Resistant Solid Tumors

Procure TAM470 as a payload for ADC programs specifically designed to address the high unmet need in solid tumors resistant to standard chemotherapy and checkpoint inhibitors like pembrolizumab. The evidence of 100% TGI and tumor regression in PDX models, including those resistant to PD-1 blockade, provides a strong scientific rationale for this application [1].

Creating ADCs to Overcome Multidrug Resistance Mediated by P-glycoprotein (P-gp)

Utilize TAM470 in ADC constructs where the target indication is known to involve P-gp-mediated drug efflux. The demonstrated enhancement of cytotoxicity in high P-gp-expressing cells compared to MMAE [1] makes TAM470 a compelling choice for improving outcomes in these difficult-to-treat cancers.

Design of Stroma-Targeting ADCs, Particularly Against FAP-Positive Cancer-Associated Fibroblasts (CAFs)

Procure TAM470 for use in FAP-targeting ADC programs. The preclinical success of OMTX705, which utilizes TAM470, in models of pancreatic, gastric, ovarian, TNBC, and lung cancer validates this strategy [1]. The dual mechanism of action—direct tumor cell killing via bystander effect and immune cell infiltration—provides a unique and powerful therapeutic rationale [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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